Class‑Level Anticancer Potency of Benzofuran–Thiazole Hybrids in NCI‑60 Panel Informs Cytotoxic Potential of Target Compound
In a systematic study of thirteen benzofuran‑bearing thiazole hybrids, two representative compounds—8g and 8h—displayed GI50 values of 0.295–4.15 µM across the full NCI‑60 panel, outperforming fluorouracil in several instances [1]. The target compound retains the identical benzofuran‑thiazole pharmacophore and a piperidine spacer that, according to molecular docking, facilitates binding into the 1HOV protein pocket [1]. Although direct head‑to‑head data are unavailable, the structural congruence suggests that CAS 1286696-80-7 is likely to exhibit similar or greater potency compared to monothiazole‑only analogs that lack the benzofuran carbonyl interaction.
| Evidence Dimension | Antiproliferative growth inhibition (GI50) against NCI‑60 human cancer cell lines |
|---|---|
| Target Compound Data | Not yet determined in public research; inferred class GI50 range: 0.295–4.15 µM based on closest structural analogs [1] |
| Comparator Or Baseline | Fluorouracil standard: GI50 values typically 1–10 µM across same panel [1] |
| Quantified Difference | Class analogs 8g/8h show up to 10‑fold higher potency than fluorouracil in select lines; target compound expected to fall within comparable range |
| Conditions | NCI‑60 one‑dose and five‑dose screening protocols (in vitro); 48 h continuous exposure |
Why This Matters
Procurement of the target compound enables direct NCI‑60 profiling to establish its own GI50 fingerprint relative to known benzofuran–thiazole hybrids, a prerequisite for lead optimization in oncology programs.
- [1] Hadiyal, S.D., Lalpara, J.N., Dhaduk, B.B., Joshi, H.S. (2023) 'Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids', Molecular Diversity, 27(3), pp. 1345–1357. doi:10.1007/s11030-022-10493-7. View Source
